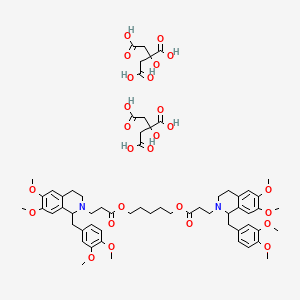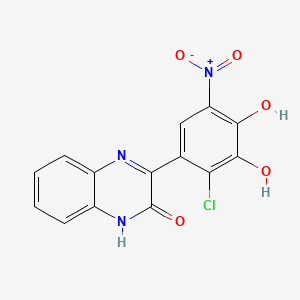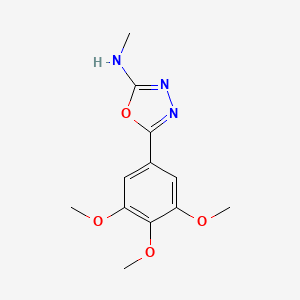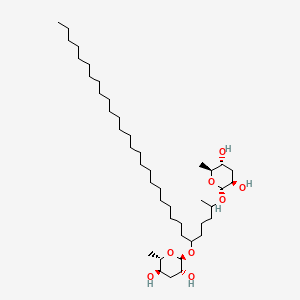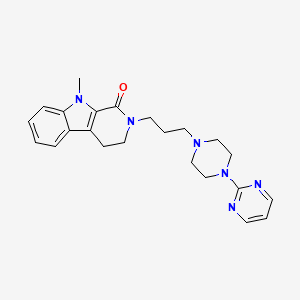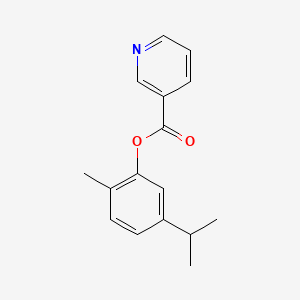
5-Isopropyl-o-tolyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-o-tolyl nicotinate is an organic compound with the molecular formula C16H17NO2. It is a derivative of nicotinic acid, where the nicotinic acid moiety is esterified with 5-isopropyl-o-tolyl alcohol. This compound is known for its unique chemical structure, which includes aromatic rings and ester functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-o-tolyl nicotinate typically involves the esterification of nicotinic acid with 5-isopropyl-o-tolyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts might include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-o-tolyl nicotinate can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction would produce the corresponding alcohol.
Scientific Research Applications
5-Isopropyl-o-tolyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the formulation of various industrial products, including coatings and polymers.
Mechanism of Action
The mechanism of action of 5-Isopropyl-o-tolyl nicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Inositol nicotinate
Comparison
Compared to these similar compounds, 5-Isopropyl-o-tolyl nicotinate is unique due to its specific structural features, such as the presence of the isopropyl and o-tolyl groups
Properties
CAS No. |
35931-29-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-7-6-12(3)15(9-13)19-16(18)14-5-4-8-17-10-14/h4-11H,1-3H3 |
InChI Key |
SZCZJXCLBISPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


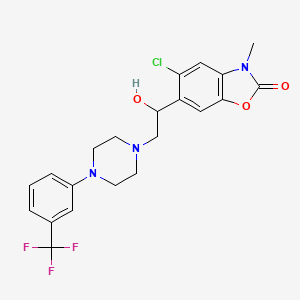

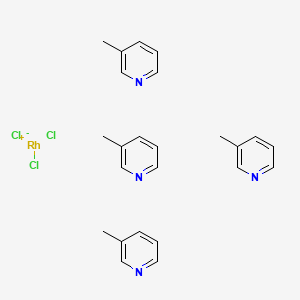

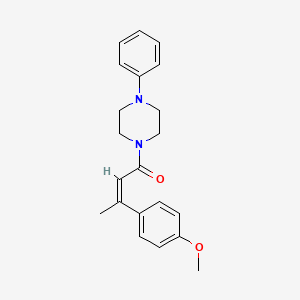
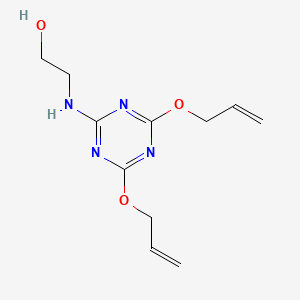
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)


